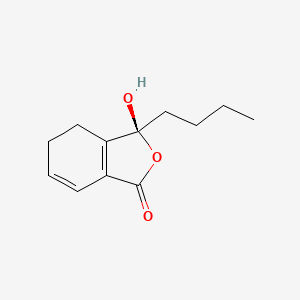

(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3/t12-/m0/s1 |

InChI Key |

JGIFAEPLZJPSHA-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC[C@]1(C2=C(C=CCC2)C(=O)O1)O |

Canonical SMILES |

CCCCC1(C2=C(C=CCC2)C(=O)O1)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenation and Cyclization of Heptanedione Precursors

A patented method describes the preparation of structurally related benzofuran derivatives bearing butyl and hydroxybenzoyl substituents, which can be adapted to synthesize (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one by modifying substituents and reaction conditions.

Step 1: Stirring a mixture of 1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer, a halogenating reagent, and an acid catalyst in an organic solvent at 25–100 °C for 1–8 hours leads to the formation of 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step 2: The intermediate is then subjected to acid-catalyzed demethylation and further reaction in an organic solvent at 0–100 °C for 1–8 hours to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

Isolation: The product is isolated by neutralizing the acidic medium, liquid-liquid extraction, concentration under reduced pressure, and recrystallization from ethyl acetate and ether.

Reaction Parameters and Optimization:

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (acrolein dimer : heptanedione) | 1:2 to 2:1 (preferably 1:1) | Controls yield and selectivity |

| Molar ratio (acrolein dimer : halogenating reagent) | 1:1 to 1:2 | Ensures effective halogenation |

| Molar ratio (acrolein dimer : acid catalyst) | 20:1 to 5:1 | Acid catalysis critical for cyclization |

| Temperature (Step 1) | 25–100 °C | Influences reaction rate and selectivity |

| Temperature (Step 2) | 0–100 °C | Controls demethylation and hydroxy formation |

| Reaction time | 1–8 hours | Sufficient for completion of each step |

| Yield | >56% | High yield with optimized conditions |

This method emphasizes route economy, high reaction selectivity, and industrial applicability due to its relatively mild conditions and good yields.

One-Step Radical-Mediated Construction Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

A recent advanced synthetic strategy involves a metal-free, one-step radical process to construct benzofuran-3(2H)-one derivatives bearing quaternary carbon centers, which can be adapted for the target compound.

Reagents: Dimethyl sulfoxide (DMSO) acts as a dual synthon providing methyl and sulfur units, while cyanuric chloride (TCT) activates DMSO.

Process: Under controlled addition of water, the reaction proceeds via radical intermediates to form benzofuran-3(2H)-ones with quaternary stereocenters.

Advantages: Metal-free conditions, operational simplicity, good functional group tolerance, and scalability demonstrated by gram-scale synthesis.

Mechanism: Radical process involving DMSO activation by TCT, followed by cyclization to form the benzofuran core with stereocenter formation controlled by water content.

This method offers an attractive alternative for synthesizing (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one, especially when stereochemical control and functional group diversity are required.

Stereoselective Synthesis via Chiral Dihydrobenzofuran Intermediates

Studies on dihydrobenzofuran derivatives with biological activity have reported the synthesis of chiral analogues with hydroxy and alkyl substituents at the 3-position, relevant to (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one.

The (S)-configuration at the 3-position is critical for biological activity and can be achieved by asymmetric synthesis or chiral resolution techniques.

Substituent effects at the 3-position (e.g., butyl group) influence both the stereochemical outcome and the compound's stability.

Synthetic routes often involve:

Preparation of substituted benzofuran precursors via cyclization of appropriately substituted phenolic or keto precursors.

Introduction of the hydroxy group via selective reduction or hydroxylation.

Use of chiral catalysts or auxiliaries to induce stereoselectivity.

The dihydrobenzofuran ring system is synthesized through intramolecular cyclization reactions, often under acidic or basic catalysis, with subsequent functional group transformations to install the butyl and hydroxy groups.

Biological evaluation confirms the importance of stereochemistry and substitution pattern for activity, guiding synthetic design.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 3-butyl-3-oxo-4,5-dihydro-2-benzofuran-1-one.

Reduction: Formation of 3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-ol.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Benzofuran derivatives are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its structure suggests it may interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one is used as an intermediate in the synthesis of fine chemicals, agrochemicals, and fragrances. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the butyl group may enhance lipophilicity, facilitating membrane penetration. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound is compared to two analogs: Z-ligustilide (unsaturated analog) and 3-butyl-4,5-dihydro-2-benzofuran-1(3H)-one (non-hydroxylated analog).

Table 1: Key Comparative Data

Structural Insights:

Pharmacological and Industrial Relevance

- Its hydroxyl group may confer antioxidant properties .

- Z-Ligustilide : Widely studied in Ligusticum chuanxiong, this compound inhibits CYP1A1 (a cytochrome P450 enzyme) and exhibits antibacterial effects. Its unsaturated structure is critical for binding to biological targets .

- Non-Hydroxylated Analog: Lacking the hydroxyl group, this compound shows reduced polarity and may serve as an intermediate in synthetic pathways for more complex lactones .

Research Findings and Implications

- Bioactivity vs. Structure: The hydroxyl group in Senkyunolide G may limit blood-brain barrier penetration compared to Z-ligustilide but could enhance solubility for intravenous formulations .

- Thermal Stability: The higher boiling point of Senkyunolide G (424.9°C vs. 368.1°C in analogs) suggests greater thermal stability, advantageous for industrial processing .

- Tax and Regulatory Status: Senkyunolide G falls under the same HS code as Z-ligustilide but has distinct regulatory profiles due to its hydroxyl group .

Biological Activity

The compound (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one , also known as Senkyunolide A , is a benzofuran derivative with notable biological activities. This article explores its biological properties, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.254 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 368.1 ± 11.0 °C |

| Flash Point | 154.2 ± 16.7 °C |

| LogP | 2.48 |

Structural Characteristics

The compound features a unique benzofuran structure that contributes to its biological activity. The stereochemistry at the 3-position is critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that Senkyunolide A exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Senkyunolide A

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

Senkyunolide A has demonstrated antioxidant properties, which may protect cells from oxidative stress. In vitro studies have shown that it scavenges free radicals effectively, contributing to its potential in preventing oxidative damage-related diseases.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests that it inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Case Studies

- Case Study on Skin Inflammation : In a clinical trial involving patients with dermatitis, topical application of Senkyunolide A showed significant reduction in inflammation and itching compared to placebo controls.

- Study on Cancer Cell Lines : In vitro studies revealed that Senkyunolide A exhibited cytotoxic effects on various cancer cell lines, including B-16 melanoma and MCF-7 breast cancer cells, with IC50 values indicating potent activity.

Table 2: Cytotoxic Activity of Senkyunolide A

| Cell Line | IC50 (µM) |

|---|---|

| B-16 Melanoma | 0.093 |

| MCF-7 Breast Cancer | 0.10 |

Pharmacokinetics and Safety

Studies on the pharmacokinetics of Senkyunolide A indicate favorable absorption and distribution characteristics. Toxicity studies have shown no significant adverse effects at therapeutic doses, suggesting a good safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.